

# Ensartinib phase 3 eXalt3 study results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ensartinib

CAS No.: 1370651-20-9

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## eXalt3 Trial Efficacy & Safety Profile

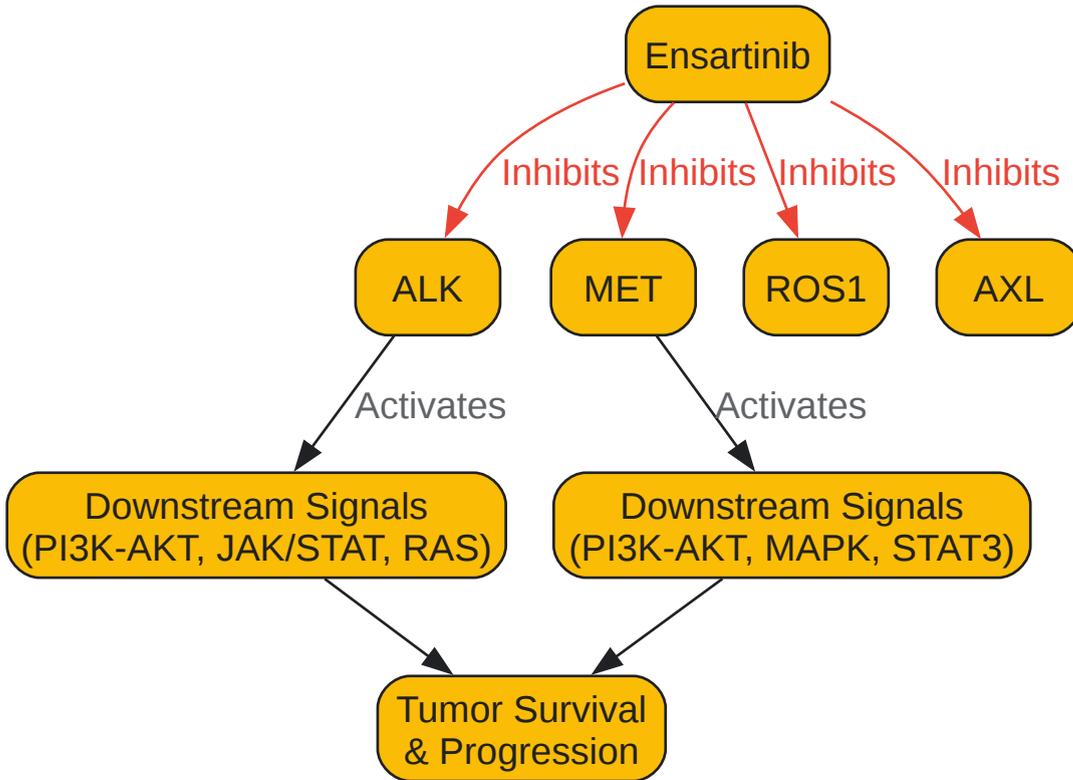
Outcome Measure	Ensartinib	Crizotinib	Hazard Ratio (HR) / Comparative Statistic
Median PFS (Overall)	25.8 months [1]	12.7 months [1]	HR 0.51 [1]
Median PFS (mITT*)	Not Reached [1]	12.7 months [1]	HR 0.45 [1]
Intracranial Response Rate	64% [1]	21% [1]	-

| 12-Month CNS Progression (in pts without baseline brain mets) | 4.2% [1] | 23.9% [1] | Cause-specific HR 0.32 [1] | | Most Common Grade 3-5 Treatment-Related AEs | Rash (11%) [2] | Elevated ALT (7.5%) [2] | - | | Patients with Grade 3-5 AEs | 44.8% [2] | 35.6% [2] | - |

\*mITT: modified intention-to-treat (patients with ALK positivity confirmed by central testing) [1].

## Multi-Targeted Mechanism of Action

**Ensartinib** is a potent **second-generation ALK inhibitor** [3]. Its targets and mechanism can be visualized as follows:



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This multi-targeted profile is the basis for its efficacy and may provide a therapeutic option in cases of ALK-independent resistance, such as those driven by **MET amplification** [4].

## Positioning Among ALK Inhibitors

A 2023 network meta-analysis compared multiple ALK inhibitors for untreated advanced ALK-positive NSCLC, ranking them by progression-free survival (PFS) [3]:

- **Lorlatinib** (3rd gen) → **Brigatinib** (2nd gen) → **Alectinib** (2nd gen) → **Ensartinib** (2nd gen) → **Ceritinib** (2nd gen) → **Crizotinib** (1st gen) → **Chemotherapy** [3]

The analysis highlighted that in patients with CNS metastases, **third-generation inhibitors were significantly more effective than second-generation inhibitors** at prolonging PFS [3]. While lorlatinib was

superior to brigatinib in the overall population, **no significant PFS difference was found between them in the subgroup with CNS metastases** [3].

## Key Experimental Protocol: eXalt3 Trial

The data supporting **ensartinib**'s first-line use comes from the global, phase 3, randomized, open-label **eXalt3 trial** [5] [1].

- **Study Population:** 290 patients with ALK-positive advanced, recurrent, or metastatic NSCLC who had not received prior ALK inhibitor treatment [1].
- **Intervention:** Oral **ensartinib (225 mg once daily)** [1].
- **Comparator:** Oral **crizotinib (250 mg twice daily)** [1].
- **Primary Endpoint:** **Progression-free survival (PFS)** as assessed by a Blinded Independent Review Committee (BIRC) [1].
- **Key Secondary Endpoints:** Overall survival (OS), systemic and intracranial response rates, and time to CNS progression [1].
- **Design Note:** Treatment continued until disease progression or unacceptable toxicity, with no crossover permitted between the two arms [1].

## Key Insights for Professionals

- **Overcoming MET Amplification:** **Ensartinib**'s strong inhibition of MET may offer a strategy to overcome one mechanism of ALK-independent resistance. A case report documented a patient with acquired MET amplification after multiple ALK-TKI lines achieving 23 months of PFS with **ensartinib** [4].
- **Distinct Safety Profile:** The most common treatment-related adverse event for **ensartinib** is rash, which is manageable with dose modification [1] [2]. This differs from the gastrointestinal and liver toxicities common with other ALK TKIs [2].

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## References

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To cite this document: Smolecule. [Ensartinib phase 3 eXalt3 study results]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549071#ensartinib-phase-3-exalt3-study-results]

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